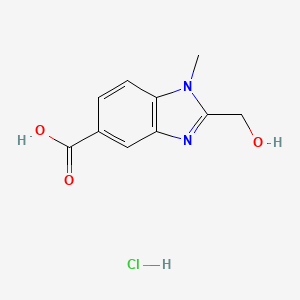

![molecular formula C18H20N4O2 B2378431 4-氰基-N-{1-[(3,5-二甲基异恶唑-4-基)甲基]吡咯烷-3-基}苯甲酰胺 CAS No. 1775320-95-0](/img/structure/B2378431.png)

4-氰基-N-{1-[(3,5-二甲基异恶唑-4-基)甲基]吡咯烷-3-基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, may be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

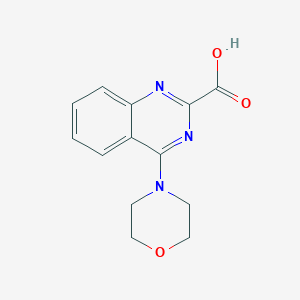

The molecular structure of “4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide” is characterized by its molecular formula C18H20N4O2. More detailed information about its structure might be found in specific scientific literature or databases.Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .科学研究应用

Precursor for Heterocyclic Synthesis

Cyanoacetamide-N-derivatives, which include the compound , are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Formation of Biologically Active Compounds

The chemical reactivity and reactions of this class of compounds can be used to obtain biologically active novel heterocyclic moieties . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists .

Potential in Evolving Better Chemotherapeutic Agents

The synthetic utility of N-aryl and/or heteryl cyanoacetamides, including the compound , in building various organic heterocycles, highlights their potential in evolving better chemotherapeutic agents .

Synthesis of Thiazole Derivatives

Kiselyov and co-workers prepared a series of thiazole derivatives to be used as Novel potent inhibitors of VEGF receptors from oximes derivatives based on N-substituted cyanoacetamides .

Anti-tubercular Activity

Some derivatives of 1,3-diazole, which can be synthesized from the compound , have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Broad Range of Biological Activities

Imidazole containing compounds, which can be synthesized from the compound , show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

属性

IUPAC Name |

4-cyano-N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-12-17(13(2)24-21-12)11-22-8-7-16(10-22)20-18(23)15-5-3-14(9-19)4-6-15/h3-6,16H,7-8,10-11H2,1-2H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUSMFCOBUCDBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCC(C2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

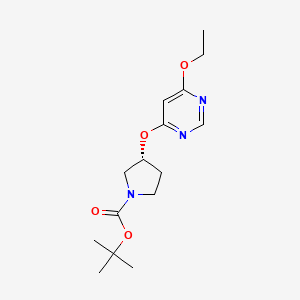

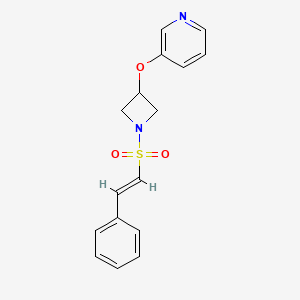

![1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2378351.png)

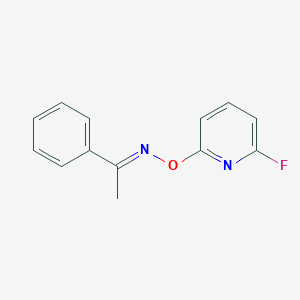

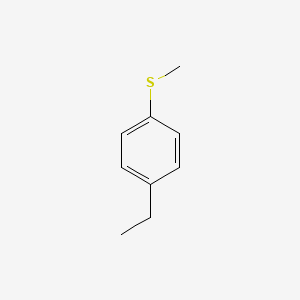

![N-(Cyclopropylmethyl)-4-[3-methylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]benzamide](/img/structure/B2378352.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)

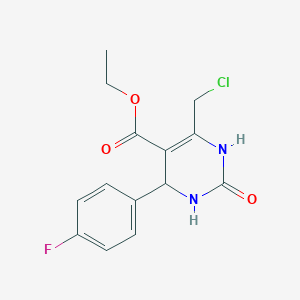

![N,1,3-trimethyl-2,4-dioxo-N-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2378357.png)

![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)

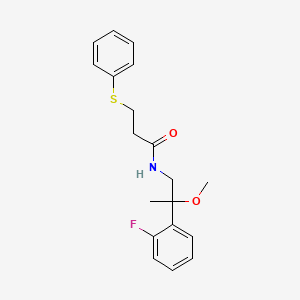

![1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2378368.png)